
2-N,2-N-dimethylpyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is a pyrimidine derivative characterized by the presence of two methyl groups at positions 4 and 6 of the pyrimidine ring.
- The compound’s systematic IUPAC name is 2-pyrimidinamine, 4,6-dimethyl- .
2-N,2-N-dimethylpyrimidine-2,4,6-triamine: is a chemical compound with the molecular formula C₆H₉N₃ and a molecular weight of approximately 123.16 g/mol .
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of ) with an appropriate methylating agent.
Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base or catalyst.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can synthesize the compound for scientific purposes.
Chemical Reactions Analysis
Reactivity: can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The products formed depend on the reaction type. For instance, oxidation may yield N-oxides, while substitution can lead to alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, antiviral).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited information on industrial applications, but it may find use in specialty chemicals.
Mechanism of Action
- Detailed information on the mechanism of action is scarce. Further research is needed to understand how it exerts its effects.
- Potential molecular targets and pathways remain to be elucidated.
Comparison with Similar Compounds
Uniqueness: Its dimethyl substitution pattern distinguishes it from other pyrimidine derivatives.
Similar Compounds: Other related compounds include 2,4,6-triaminopyrimidine and 2-amino-4,6-dimethylpyrimidine
Properties
CAS No. |
49810-25-5 |
|---|---|
Molecular Formula |
C6H11N5 |
Molecular Weight |
153.19 g/mol |
IUPAC Name |
2-N,2-N-dimethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C6H11N5/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3,(H4,7,8,9,10) |
InChI Key |
AKKAJAHDFQQVBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12122963.png)
![2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid](/img/structure/B12122970.png)
![6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122974.png)
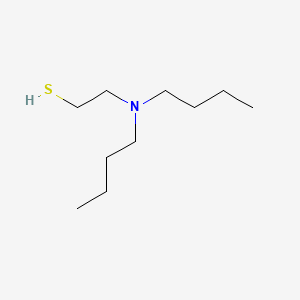
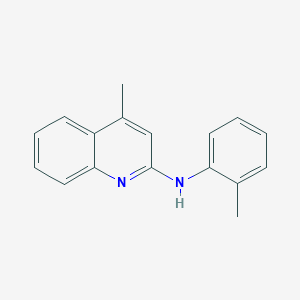
![4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12122992.png)
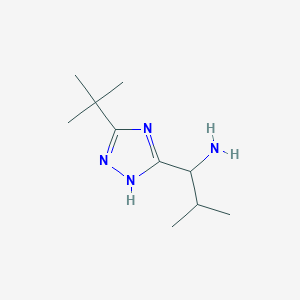
![N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12123005.png)
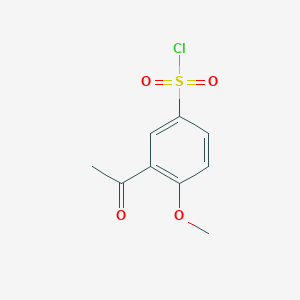
![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B12123015.png)
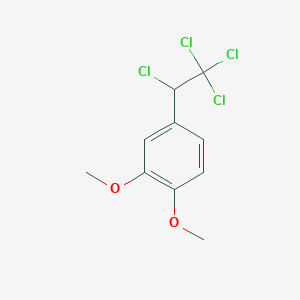
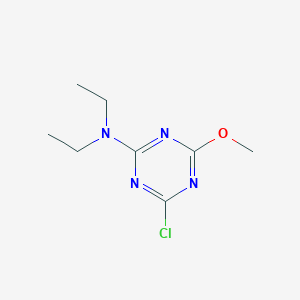
![5,6-dimethyl-1-[(6-methylnaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B12123021.png)
![5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-](/img/structure/B12123022.png)
